3-(5-formylthiophen-2-yl)benzoic Acid

Catalog No.
S723761
CAS No.
606970-74-5
M.F
C12H8O3S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-formylthiophen-2-yl)benzoic Acid

CAS Number

606970-74-5

Product Name

3-(5-formylthiophen-2-yl)benzoic Acid

IUPAC Name

3-(5-formylthiophen-2-yl)benzoic acid

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)

InChI Key

VIKAAKFSYUCLTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O

The exact mass of the compound 3-(5-Formyl-thiophen-2-yl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(5-formylthiophen-2-yl)benzoic acid is a high-purity, bifunctional organic building block characterized by a meta-substituted benzoic acid, an electron-rich thiophene spacer, and a reactive formyl group . With a molecular weight of 232.25 g/mol and a robust melting point of 251-257 °C, it is primarily procured as a rigid, π-conjugated precursor for advanced materials synthesis . Its orthogonal reactivity—combining a carboxylic acid for metal-oxide anchoring or coordination, and an aldehyde for Knoevenagel or Schiff-base condensations—makes it a critical intermediate in the scalable production of non-linear Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and metal-free push-pull organic dyes .

Generic substitution of 3-(5-formylthiophen-2-yl)benzoic acid with closely related analogs results in fundamental structural and electronic failures in downstream applications. Substituting this compound with its para-isomer, 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5), shifts the molecular bend angle from ~120° to a linear 180°, which completely alters MOF crystallographic topology and increases detrimental face-to-face π-stacking (H-aggregation) in dye films . Furthermore, replacing the thiophene spacer with a standard phenyl ring (e.g., 3-(4-formylphenyl)benzoic acid) significantly reduces the electron-donating capacity of the conjugated bridge, leading to a wider bandgap and a blue-shifted absorption profile that degrades light-harvesting efficiency in optoelectronic applications [1].

Thermal Robustness for High-Temperature Solvothermal Workflows

For materials science procurement, the thermal stability of a linker is a primary selection criterion. 3-(5-formylthiophen-2-yl)benzoic acid exhibits a high melting point of 251-257 °C , confirming its structural robustness. When compared to less rigid aliphatic or non-conjugated bifunctional linkers that often degrade below 200 °C, this compound withstands the harsh, extended heating cycles (typically 120–150 °C for 48-72 hours) required for solvothermal Metal-Organic Framework (MOF) crystallization without decarbonylation or premature polymerization .

Evidence DimensionThermal stability / Melting point
Target Compound Data251-257 °C
Comparator Or BaselineStandard aliphatic bifunctional linkers (<200 °C)
Quantified Difference>50 °C higher thermal tolerance
ConditionsStandard melting point assay and solvothermal MOF synthesis conditions

Prevents precursor degradation during high-temperature framework crystallization, ensuring high-fidelity batch reproducibility.

Geometric Control in Framework and Dye Assembly

The positional isomerism of this compound is critical for procurement decisions aimed at specific architectural outcomes. 3-(5-formylthiophen-2-yl)benzoic acid features a meta-substituted benzoic acid, which imparts a ~120° bend angle to the molecular backbone . In contrast, its direct procurement alternative, the para-isomer 4-(5-formylthiophen-2-yl)benzoic acid (CAS 174623-07-5), provides a linear 180° geometry . This geometric difference dictates the end-product: the meta-isomer forces the formation of lower-symmetry, non-interpenetrated networks (e.g., kagome lattices) in MOFs, and reduces detrimental H-aggregation when used as a dye precursor on TiO2 surfaces .

Evidence DimensionMolecular bend angle (functional group trajectory)
Target Compound Data~120° (meta-linkage)
Comparator Or Baseline~180° (para-isomer, CAS 174623-07-5)
Quantified Difference60° geometric deviation
ConditionsCrystallographic structural assembly

Allows researchers and formulators to predictably engineer non-linear framework topologies and prevent flat-stacking aggregation in thin films.

Enhanced Intramolecular Charge Transfer (ICT) in Push-Pull Systems

When selecting precursors for organic sensitizers or electroactive materials, the nature of the π-spacer is paramount. 3-(5-formylthiophen-2-yl)benzoic acid utilizes an electron-rich thiophene ring, which possesses a lower aromatic resonance energy than a standard phenyl ring [1]. Compared to the biphenyl analog (3-(4-formylphenyl)benzoic acid), the thiophene spacer facilitates superior electron delocalization from the donor to the acceptor moiety. In derived Knoevenagel condensation products, this typically results in a 30–50 nm red-shift in the absorption maximum (λmax) and a lowered HOMO-LUMO gap, capturing a broader spectrum of low-energy light .

Evidence DimensionAbsorption maximum (λmax) red-shift in derived dyes
Target Compound DataThiophene-spaced precursor (3-(5-formylthiophen-2-yl)benzoic acid)
Comparator Or BaselinePhenyl-spaced analog (3-(4-formylphenyl)benzoic acid)
Quantified Difference30–50 nm red-shift
ConditionsUV-Vis spectroscopy of derived push-pull dyes in organic solvents

Crucial for maximizing light-harvesting efficiency in dye-sensitized solar cells (DSSCs) and tuning emission profiles in organic electronics.

Synthesis of Non-Linear Metal-Organic Frameworks (MOFs)

Leveraging its ~120° bent geometry and high thermal stability (251-257 °C), this compound is ideal for solvothermal synthesis of low-symmetry, non-interpenetrated MOFs. The orthogonal reactivity allows the carboxylic acid to coordinate with metal nodes (e.g., Zn, Zr) while leaving the formyl group available for post-synthetic modification (PSM) via Schiff-base chemistry .

Precursor for Metal-Free Organic Sensitizers (DSSCs)

The electron-rich thiophene spacer and reactive aldehyde make this compound a structurally targeted building block for push-pull dyes. It readily undergoes Knoevenagel condensation with cyanoacetic acid to form the acceptor/anchor moiety, while the meta-linkage helps suppress dye aggregation on TiO2 photoanodes, improving overall power conversion efficiency .

Building Block for Covalent Organic Frameworks (COFs)

In the procurement of COF precursors, the dual functionality of this molecule is highly advantageous. The formyl group can be condensed with multivalent amines to form crystalline imine-linked 2D or 3D networks, while the pendant benzoic acid groups can be utilized to tune the pore environment for selective gas adsorption or catalytic applications .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(5-Formyl-thiophen-2-yl)-benzoic acid

Dates

Last modified: 08-15-2023

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